molecular formula C20H15N3OS B236660 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide

Numéro de catalogue B236660
Poids moléculaire: 345.4 g/mol
Clé InChI: SIAIWAIHVPHVNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide, also known as BMN-673, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.

Mécanisme D'action

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide selectively inhibits PARP enzymes, which are involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. Moreover, PARP inhibition has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, both in vitro and in vivo. In addition, this compound has been shown to inhibit tumor growth and metastasis in preclinical models of cancer. However, the effects of this compound on normal cells and tissues are not well understood and require further investigation.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide is a potent and selective PARP inhibitor, which makes it a valuable tool for studying the role of PARP enzymes in DNA repair and cancer biology. However, the high potency of this compound also poses challenges in designing experiments that avoid off-target effects. Moreover, the cost and availability of this compound may limit its use in some research settings.

Orientations Futures

The potential clinical applications of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide are currently being investigated in clinical trials. Future research directions include identifying biomarkers that predict response to PARP inhibitors, investigating the mechanisms of resistance to PARP inhibitors, and exploring novel combination therapies that enhance the efficacy of PARP inhibitors. Moreover, the effects of PARP inhibition on normal cells and tissues need to be further characterized to ensure the safety and efficacy of PARP inhibitors in clinical settings.
In conclusion, this compound is a promising PARP inhibitor with potential applications in cancer treatment. Further research is needed to fully understand the biochemical and physiological effects of this compound and to identify optimal therapeutic strategies for its clinical use.

Méthodes De Synthèse

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide involves the reaction of 2-methyl-4-nitroaniline with 2-chloronicotinic acid, followed by reduction of the nitro group and cyclization with sulfur and carbon disulfide to form the benzothiazole ring. The resulting compound is then coupled with 4-aminophenyl nicotinamide to yield this compound.

Applications De Recherche Scientifique

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of various types of cancer, including breast, ovarian, and pancreatic cancer. This compound has also been shown to be effective in treating tumors with defects in DNA repair pathways, such as BRCA1/2-mutant cancers.

Propriétés

Formule moléculaire

C20H15N3OS

Poids moléculaire

345.4 g/mol

Nom IUPAC

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H15N3OS/c1-13-11-14(20-23-17-6-2-3-7-18(17)25-20)8-9-16(13)22-19(24)15-5-4-10-21-12-15/h2-12H,1H3,(H,22,24)

Clé InChI

SIAIWAIHVPHVNI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CN=CC=C4

SMILES canonique

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CN=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.